4-(Oxoacetyl)phenoxyacetic acid

Description

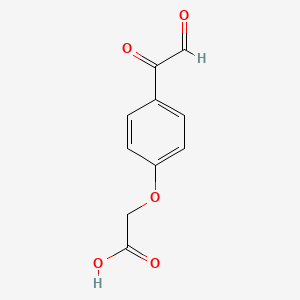

Structure

3D Structure

Properties

CAS No. |

39270-55-8 |

|---|---|

Molecular Formula |

C10H8O5 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

2-(4-oxaldehydoylphenoxy)acetic acid |

InChI |

InChI=1S/C10H8O5/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-5H,6H2,(H,13,14) |

InChI Key |

GUKBSZIPEVVOGO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C=O)OCC(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)OCC(=O)O |

Other CAS No. |

39270-55-8 |

Synonyms |

4-(oxoacetyl)phenoxyacetic acid 4-(oxyacetyl)phenoxyacetic acid |

Origin of Product |

United States |

Mechanistic Investigations of 4 Oxoacetyl Phenoxyacetic Acid Interactions with Biomolecular Targets

Structural and Functional Consequences of Ubiquitin Modification by 4-(Oxoacetyl)phenoxyacetic Acid

Identification of Arginine Modification Sites in Ubiquitin

The compound this compound is an arginine-specific reagent utilized to investigate the structure-function relationship of proteins. In studies involving ubiquitin, a small regulatory protein, this reagent has been instrumental in identifying critical arginine residues. Through anion-exchange high-performance liquid chromatography, four distinct derivatives of ubiquitin modified by this compound were isolated. mdpi.com

To pinpoint the exact locations of modification, these derivatives were subjected to tryptic peptide mapping. The analysis revealed the following sites of modification for each derivative mdpi.com:

Derivative A: Modified at arginine-42 (Arg-42).

Derivative B: Modified at arginine-72 (Arg-72).

Derivative C: Modified at both arginine-42 (Arg-42) and arginine-72 (Arg-72).

Derivative D: Modified at arginine-74 (Arg-74).

Further experiments using a radiolabeled version of this compound confirmed the formation of a stable, one-to-one complex between the reagent and the arginine residues of ubiquitin. mdpi.com

Table 1: Arginine Modification Sites in Ubiquitin by this compound

| Derivative | Modified Arginine Residue(s) |

| A | Arg-42 |

| B | Arg-72 |

| C | Arg-42 and Arg-72 |

| D | Arg-74 |

Effects of Ubiquitin Modification on ATP-Dependent Proteolysis Pathways

The modification of ubiquitin's arginine residues by this compound has profound effects on its function within the ATP-dependent proteolysis pathway. This pathway is crucial for the targeted degradation of proteins in eukaryotic cells. A key initial step in this process is the activation of ubiquitin by the ubiquitin-activating enzyme (E1), a reaction that involves ATP. mdpi.comnih.gov

The functional consequences of modifying specific arginine residues were assessed by testing the ability of the native and modified ubiquitin derivatives to stimulate the exchange of 32P between ATP and pyrophosphate, a reaction catalyzed by E1. The results demonstrated a significant reduction in the activity for all modified derivatives compared to native ubiquitin mdpi.com:

Derivatives A (modified at Arg-42) and C (modified at Arg-42 and Arg-72): Promoted the exchange at a rate of only 15% of that of native ubiquitin.

Derivative B (modified at Arg-72): Stimulated the exchange to 25% of the native level.

Derivative D (modified at Arg-74): Stimulated the exchange to 60% of the native level.

Despite some residual activity in the E1 activation step, none of the modified ubiquitin derivatives were capable of supporting significant levels of ubiquitin-dependent proteolysis. mdpi.com Interestingly, Derivative D, which showed the highest level of E1 activation stimulation, was able to form conjugates with other proteins to a similar extent as native ubiquitin. This suggests that its failure to promote proteolysis is due to a defect in a step subsequent to the formation of ubiquitin-protein conjugates. mdpi.com

These findings underscore the critical importance of the integrity of arginines 42, 72, and 74 for the full functionality of ubiquitin. They also suggest that the ubiquitin-activating enzyme (E1) and the proteases involved in the degradation process recognize different regions or conformations of the ubiquitin molecule. mdpi.com

Table 2: Functional Effects of Ubiquitin Modification by this compound

| Ubiquitin Form | Modification Site(s) | E1-catalyzed ATP-32PPi Exchange (% of Native) | Ubiquitin-Dependent Proteolysis |

| Native | None | 100% | Active |

| Derivative A | Arg-42 | 15% | Not significant |

| Derivative B | Arg-72 | 25% | Not significant |

| Derivative C | Arg-42, Arg-72 | 15% | Not significant |

| Derivative D | Arg-74 | 60% | Not significant |

Molecular Interaction Analysis of this compound and its Analogs with Biological Macromolecules

Computational Docking Studies with DNA and Protein Targets

No specific computational docking studies for this compound with DNA or protein targets were identified in the reviewed literature. However, computational studies on structurally related phenoxyacetic acid and phenylacetic acid derivatives provide some general insights into how this class of molecules might interact with biological macromolecules. For example, molecular docking studies on phenylacetic acid derivatives have suggested that they can intercalate with DNA. jspae.comjspae.com Other research on phenoxyacetic acid derivatives has focused on their binding to proteins like serum albumins and enzymes such as cyclooxygenase-2 (COX-2), often highlighting the role of hydrophobic interactions. nih.govnih.govmdpi.com

Analysis of Binding Modes and Interacting Residues

Due to the absence of specific computational docking studies for this compound, a detailed analysis of its binding modes and interacting residues with specific DNA or protein targets is not available. General findings from related compounds suggest that interactions can be varied. For instance, in the case of phenylacetic acid derivatives binding to DNA, polar interactions with DNA residues have been noted. jspae.comjspae.com For protein binding, as seen with phenoxyacetic acid derivatives and serum albumins, hydrophobic forces with apolar amino acid side chains are considered significant. nih.gov Specific hydrogen bonds and other polar interactions would be dependent on the unique structure of the binding pocket of a given protein target.

In Vitro and Preclinical Biological Activity Studies of 4 Oxoacetyl Phenoxyacetic Acid in Experimental Models

Evaluation of In Vitro Bioactivity and Cytotoxicity in Cell-Based Research Models

There is a notable absence of published studies detailing the in vitro bioactivity and cytotoxicity of 4-(Oxoacetyl)phenoxyacetic acid .

Cellular Viability and Growth Inhibition Assays in Preclinical Cell Lines

No specific data from cellular viability or growth inhibition assays, such as the determination of IC₅₀ values in various preclinical cell lines, could be located for This compound in the public domain.

Assessment of Specific Biological Responses Induced by this compound or its Analogs

Information regarding the specific biological responses induced by This compound or its immediate analogs is not described in the available scientific literature. Research on other, more complex phenoxyacetic acid derivatives has explored activities such as the inhibition of cyclooxygenase (COX) enzymes, but these findings cannot be directly extrapolated to the titular compound.

Preclinical Assessment of this compound Derivatives in Animal Models

Correspondingly, there is a lack of accessible preclinical data from animal model studies for This compound .

Investigational Pharmacological Effects in Disease Models (Non-Therapeutic Outcomes)

No published research was identified that investigates the pharmacological effects of This compound derivatives in any disease models.

Mechanistic Insights from In Vivo Preclinical Studies

Due to the absence of in vivo studies, there are no available mechanistic insights into the biological action of This compound or its derivatives in preclinical animal models.

Advanced Analytical Methodologies for Characterization and Quantification of 4 Oxoacetyl Phenoxyacetic Acid in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of molecular structures. For 4-(Oxoacetyl)phenoxyacetic acid, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its identity and structural integrity. Ultraviolet-Visible (UV-Vis) spectroscopy further serves as a powerful tool for quantitative measurements.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR would provide definitive structural information.

In a typical ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The protons on the aromatic ring would appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) (-CH₂) protons of the acetic acid moiety would likely appear as a singlet around δ 4.7 ppm, similar to related phenoxyacetic acid structures. chemicalbook.com The aldehydic proton of the oxoacetyl group is highly deshielded and would be expected to appear as a singlet further downfield. The acidic proton of the carboxylic acid is often broad and its chemical shift can vary, but it typically appears at a very high chemical shift (>10 ppm). chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the ketone, aldehyde, and carboxylic acid, as well as for the aromatic carbons and the methylene carbon. The chemical shifts of these carbons provide confirmation of the functional groups present.

Data from related phenoxyacetic acid derivatives, such as (4-methylphenoxy)acetic acid and {4-[(diphenylacetyl)amino]phenoxy}acetic acid, can be used to predict and interpret the spectra of this compound and its derivatives. chemicalbook.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This is an interactive data table. Click on the headers to sort.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Ar-H (ortho to -OCH₂) | ~6.9-7.1 | Doublet | Protons on the aromatic ring adjacent to the ether linkage. |

| Ar-H (ortho to -C(O)) | ~7.9-8.1 | Doublet | Protons on the aromatic ring adjacent to the oxoacetyl group. |

| -OCH₂ COOH | ~4.7 | Singlet | Methylene protons of the acetic acid side chain. chemicalbook.com |

| -C(O)CH O | ~9.8-10.0 | Singlet | Aldehydic proton of the glyoxal (B1671930) group. |

| -COOH | >10 | Broad Singlet | Carboxylic acid proton; position is solvent-dependent. chemicalbook.com |

| ¹³C NMR | |||

| C =O (Ketone) | ~190-195 | - | Carbonyl carbon of the ketone function. |

| C =O (Aldehyde) | ~198-202 | - | Carbonyl carbon of the aldehyde function. |

| C =O (Carboxylic Acid) | ~170-175 | - | Carbonyl carbon of the carboxylic acid function. |

| Ar-C (quaternary, ether) | ~160-165 | - | Aromatic carbon attached to the ether oxygen. |

| Ar-C (quaternary, keto) | ~130-135 | - | Aromatic carbon attached to the oxoacetyl group. |

| Ar-C H | ~115-135 | - | Aromatic methine carbons. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display several characteristic absorption bands confirming its structure. Key absorptions would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretching vibrations for the carboxylic acid (~1700-1730 cm⁻¹), the ketone (~1680-1700 cm⁻¹), and the aldehyde (~1720-1740 cm⁻¹). Additionally, C-O stretching for the ether and carboxylic acid would be visible in the 1000-1300 cm⁻¹ region. chemicalbook.comnist.gov Analysis of derivatives, such as (4-benzoyl-phenoxy)-acetic acid, helps in assigning these bands. researchgate.net

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure. For this compound, the molecular ion peak [M]⁺ would be observed. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the entire acetic acid side chain (-CH₂COOH), and cleavage of the ether linkage, providing further evidence for the proposed structure. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 2: Expected Spectroscopic Data for this compound This is an interactive data table. Click on the headers to sort.

| Spectroscopic Technique | Feature | Expected Value/Observation | Functional Group Correlation |

|---|---|---|---|

| Infrared (IR) Spectroscopy | O-H stretch | ~2500-3300 cm⁻¹ (broad) | Carboxylic Acid |

| C=O stretch | ~1700-1730 cm⁻¹ | Carboxylic Acid | |

| C=O stretch | ~1680-1700 cm⁻¹ | Ketone | |

| C=O stretch | ~1720-1740 cm⁻¹ | Aldehyde | |

| C-O stretch | ~1200-1300 cm⁻¹ | Aryl Ether | |

| C-O stretch | ~1000-1100 cm⁻¹ | Acetic Acid Ether | |

| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | m/z = 224 | Molecular Weight |

| Fragment | m/z = 179 | Loss of -COOH (45 Da) | |

| Fragment | m/z = 165 | Loss of -CH₂COOH (59 Da) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. It is particularly useful for the quantitative analysis of substances containing chromophores (light-absorbing groups). ijprajournal.com The structure of this compound contains a substituted benzene ring and carbonyl groups, which act as chromophores, making it suitable for UV-Vis analysis.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve. This method is valuable for determining the concentration of the compound in solutions, for example, in dissolution studies or for quantifying the yield in a preparative separation.

Chromatographic Methods for Separation and Purification of this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for isolating the compound from reaction mixtures, purifying it to a high degree, and for analytical quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. Due to its high resolution and sensitivity, it is well-suited for both analytical and preparative work on this compound.

For analytical purposes, a reversed-phase HPLC method would likely be employed. nih.gov This typically involves a nonpolar stationary phase (e.g., a C8 or C18 silica-based column) and a polar mobile phase. A common mobile phase would be a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape and ensure the carboxylic acid is in its protonated form. nih.gov Detection can be achieved using a UV detector set at the compound's λmax or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced specificity and sensitivity. researchgate.net

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound from a mixture. This is crucial for obtaining the high-purity material required for subsequent research and characterization.

Table 3: Representative HPLC Method Parameters for this compound Analysis This is an interactive data table. Click on the headers to sort.

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Elution of the analyte from the column. nih.gov |

| Gradient | e.g., Start at 10% B, ramp to 90% B over 20 min | To effectively separate compounds with different polarities. |

| Flow Rate | 1.0 mL/min (Analytical) | To carry the mobile phase through the system. |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | To detect and quantify the separated compound. |

| Injection Volume | 10 µL (Analytical) | Introduction of the sample into the system. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in organic synthesis to monitor the progress of a reaction. ukessays.comresearchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

To monitor a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) at various time points. rsc.org The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase. After development, the spots are visualized, commonly under UV light, as the aromatic ring in the compound will absorb UV radiation. aga-analytical.com.pl The progress of the reaction is determined by observing the disappearance of the starting material spot(s) and the appearance and intensification of the product spot. The retention factor (Rf) value for each spot can be calculated to help identify the components.

Table 4: General Procedure for TLC Reaction Monitoring This is an interactive data table. Click on the headers to sort.

| Step | Action | Rationale |

|---|---|---|

| 1. Spotting | Using a capillary tube, apply small spots of the starting material(s) and the reaction mixture onto the baseline of a TLC plate. | To apply the sample to the stationary phase for separation. rsc.org |

| 2. Development | Place the TLC plate in a sealed chamber containing a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). | To allow the mobile phase to move up the plate via capillary action, separating the components. |

| 3. Visualization | After the solvent front nears the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). | The aromatic rings in the compounds will appear as dark spots on the fluorescent background. |

| 4. Interpretation | Compare the spots from the reaction mixture to the starting material spots. Calculate the Rf value for new spots. | The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress. |

Radiometric and Isotopic Labeling Techniques for Research Probes

In the intricate landscape of molecular research, radiometric and isotopic labeling techniques stand as powerful tools for elucidating the interactions and pathways of specific compounds within biological systems. These methodologies offer unparalleled sensitivity and specificity, enabling researchers to trace, quantify, and characterize molecular behavior at a level of detail that is often unattainable with other analytical methods. The use of isotopically labeled compounds, such as those incorporating Carbon-14 (¹⁴C), allows for the direct tracking of a molecule of interest, providing unambiguous data on its binding characteristics and metabolic fate. musechem.com

Use of ¹⁴C-Labeled this compound in Binding Studies

The synthesis of a ¹⁴C-labeled version of this compound is a critical first step in conducting radiometric binding studies. This process typically involves the strategic incorporation of a ¹⁴C atom at a chemically stable position within the molecule's structure. The synthesis of radiolabeled phenoxyacetic acid derivatives has been demonstrated, suggesting the feasibility of producing ¹⁴C-labeled this compound for research purposes. nih.gov Once synthesized and purified to a high radiochemical purity, this radioligand can be employed in various binding assays to characterize its interaction with target proteins, receptors, or other biological macromolecules. revvity.com

Radioligand binding assays are a cornerstone for measuring the affinity of a ligand for its receptor. giffordbioscience.com These experiments are fundamental in drug discovery and pharmacology for determining key parameters that describe the interaction between a molecule and its biological target. nih.gov The primary types of binding assays that would be conducted with ¹⁴C-labeled this compound include saturation and competition binding experiments. nih.gov

Saturation Binding Experiments

In a hypothetical saturation binding experiment, a constant amount of a biological sample containing the target of interest (e.g., cell membranes with a specific receptor) is incubated with increasing concentrations of ¹⁴C-labeled this compound until equilibrium is reached. nih.gov The amount of bound radioligand is then measured. These experiments allow for the determination of two crucial parameters:

K_d (Equilibrium Dissociation Constant): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the affinity of the ligand for its receptor; a lower K_d value indicates a higher binding affinity. sci-hub.se

B_max (Maximum Receptor Density): This parameter reflects the total concentration of receptor sites in the sample. nih.gov

The data from a saturation binding experiment is typically plotted with the bound radioligand concentration as a function of the free radioligand concentration. To distinguish between specific binding to the target receptor and non-specific binding to other components (like the filter membrane or other proteins), a parallel set of experiments is run in the presence of a high concentration of an unlabeled competitor ligand. sci-hub.se The specific binding is then calculated by subtracting the non-specific binding from the total binding. revvity.com

Table 1: Hypothetical Saturation Binding Data for ¹⁴C-Labeled this compound

| Concentration of ¹⁴C-4-(Oxoacetyl)phenoxyacetic acid (nM) | Total Binding (cpm) | Non-specific Binding (cpm) | Specific Binding (cpm) |

| 0.1 | 550 | 50 | 500 |

| 0.5 | 2500 | 250 | 2250 |

| 1.0 | 4500 | 500 | 4000 |

| 2.5 | 8750 | 1250 | 7500 |

| 5.0 | 12500 | 2500 | 10000 |

| 10.0 | 16000 | 5000 | 11000 |

| 20.0 | 17000 | 10000 | 7000 |

| 50.0 | 17500 | 12500 | 5000 |

This table is illustrative and does not represent actual experimental data.

Competition Binding Experiments

Competition binding assays are utilized to determine the affinity of unlabeled compounds (competitors) for the same binding site as the radioligand. In this experimental setup, a fixed concentration of ¹⁴C-labeled this compound and the biological sample are incubated with varying concentrations of an unlabeled test compound. giffordbioscience.com The unlabeled compound competes with the radioligand for binding to the receptor, causing a decrease in the amount of bound radioactivity as its concentration increases.

From the resulting data, an IC₅₀ (half-maximal inhibitory concentration) value is determined. The IC₅₀ is the concentration of the unlabeled competitor that displaces 50% of the specifically bound radioligand. nih.gov This value can then be converted to a K_i (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and K_d of the radioligand. The K_i is an intrinsic measure of the affinity of the competitor for the receptor. nih.gov

Table 2: Hypothetical Competition Binding Data for an Unlabeled Competitor against ¹⁴C-Labeled this compound

| Concentration of Unlabeled Competitor (nM) | % Specific Binding of ¹⁴C-4-(Oxoacetyl)phenoxyacetic acid |

| 0.01 | 98 |

| 0.1 | 95 |

| 1 | 85 |

| 10 | 50 |

| 100 | 15 |

| 1000 | 5 |

This table is illustrative and does not represent actual experimental data.

Application of Isotopic Tracers in Molecular Tracking Experiments

Isotopic tracers are invaluable for mapping the journey of a molecule within a biological system, a field of study broadly known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov By replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track its metabolic fate without altering its fundamental chemical properties. musechem.com Common stable isotopes used in drug discovery include Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). cernobioscience.com

In the context of this compound, introducing an isotopic label would enable a series of molecular tracking experiments to understand its pharmacokinetic and pharmacodynamic profile. nih.gov

Metabolic Pathway Elucidation

Following administration of isotopically labeled this compound to an in vitro or in vivo model system, samples (e.g., plasma, urine, tissue homogenates) can be collected over time. nih.gov Analytical techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are then used to separate and identify the parent compound and its metabolites. nih.gov The unique mass of the isotopic label allows for the clear differentiation of the compound and its derivatives from endogenous molecules, aiding in the elucidation of metabolic pathways. nih.gov

Pharmacokinetic Profiling

Isotopic tracers are instrumental in determining key pharmacokinetic parameters. nih.gov For instance, by administering a single dose of isotopically labeled this compound, researchers can track its concentration in the bloodstream over time to determine its absorption rate, distribution volume, elimination half-life, and clearance rate. nih.gov This is particularly useful in studies where the drug is administered chronically, as a labeled version can be given to assess its pharmacokinetics without interrupting the ongoing treatment. nih.gov

Dynamic Information from Tracers

A significant advantage of using isotopic tracers is the ability to gain dynamic information about metabolic processes. physoc.org Measuring the concentration of a compound at a single point in time provides only a snapshot. In contrast, tracer studies can reveal the rates of synthesis and breakdown of molecules, providing a more complete picture of metabolic flux. physoc.orgnih.gov For example, by tracking the incorporation of a labeled precursor into a larger molecule, researchers can quantify the rate of its synthesis. physoc.org

Future Research Directions and Translational Potential of 4 Oxoacetyl Phenoxyacetic Acid in Biomedical Science

Development of Novel Protein Modification Reagents Based on 4-(Oxoacetyl)phenoxyacetic Acid Scaffolding

The dicarbonyl functionality of the oxoacetyl group in this compound presents a prime target for the development of novel protein modification reagents. The glyoxal (B1671930) group is known to react selectively with arginine residues under mild conditions, forming stable adducts. researchgate.netnih.gov This inherent reactivity provides a powerful tool for the site-specific labeling and modification of proteins.

Future research will likely focus on harnessing this reactivity to create a new class of bioconjugation reagents. By attaching various reporter molecules, such as fluorophores, biotin, or spin labels, to the carboxylic acid end of the this compound scaffold, researchers can generate probes for a multitude of applications. These reagents would enable the selective tagging of arginine-containing proteins for visualization, quantification, and functional studies. The phenoxyacetic acid linker provides a stable and synthetically tractable spacer, allowing for the straightforward attachment of diverse molecular payloads. The development of such reagents could parallel the success of other arginine-selective probes, like 4-azidophenyl glyoxal (APG), which have been effectively used for the functionalization of native antibodies. researchgate.netnih.govrsc.org

Exploration of this compound as a Tool for Affinity Chromatography and Proteomics

The bifunctional nature of this compound makes it an attractive candidate for applications in affinity chromatography and proteomics. The carboxylic acid group can be readily immobilized onto a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix. nih.govualberta.ca The reactive oxoacetyl group, extending from the solid support via the phenoxyacetic acid linker, can then be used to capture proteins that have a specific affinity for this chemical motif.

This approach could be particularly useful for "target deconvolution" or identifying the cellular binding partners of small molecules. frontiersin.orgdrughunter.com By using the immobilized this compound as bait, researchers can isolate and subsequently identify proteins from complex biological lysates that interact with this scaffold. This technique, a form of compound-centered chemical proteomics, is a powerful method for elucidating the mechanism of action of bioactive compounds. frontiersin.org Furthermore, the covalent nature of the arginine-glyoxal interaction would provide a robust method for capturing interacting proteins, minimizing the dissociation that can occur with non-covalent affinity methods.

Table 1: Potential Applications in Affinity Chromatography and Proteomics

| Application | Description |

| Target Identification | Immobilized this compound can be used as bait to capture and identify cellular proteins that bind to this scaffold, aiding in the elucidation of drug mechanisms. |

| Enrichment of Arginine-Modified Proteins | The affinity matrix could be used to selectively enrich for proteins that have been post-translationally modified with glyoxal or similar reactive species. |

| Development of Activity-Based Probes | By attaching a reporter tag, the compound could be used in activity-based protein profiling (ABPP) to identify enzymes that recognize the phenoxyacetic acid moiety. drughunter.com |

Investigating Structure-Activity Relationships for this compound Analogs in Preclinical Models

The phenoxyacetic acid core is a well-established pharmacophore found in a variety of clinically relevant drugs, including fibrates and certain herbicides that act as auxin mimics. wikipedia.orgnih.gov This scaffold's ability to interact with various biological targets suggests that analogs of this compound could possess interesting biological activities.

Future research should focus on the systematic synthesis and evaluation of analogs to establish clear structure-activity relationships (SAR). nih.govnih.govmdpi.com By modifying the substitution pattern on the phenyl ring, altering the length and composition of the linker, and replacing the oxoacetyl group with other reactive moieties, researchers can probe the structural requirements for biological activity. For instance, the introduction of different substituents on the phenoxy ring could modulate the binding affinity and selectivity for specific protein targets. Analogs could be screened in various preclinical models of disease, such as cancer, inflammation, and metabolic disorders, to identify lead compounds for further development. The insights gained from SAR studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these novel agents.

Unexplored Mechanistic Pathways and Target Identification for this compound in Biological Systems

A critical area of future investigation will be the elucidation of the specific molecular targets and mechanistic pathways modulated by this compound. While the reactivity of the oxoacetyl group towards arginine is known, the full spectrum of its cellular interactome remains to be discovered. nih.gov It is possible that the compound interacts with a range of proteins, leading to diverse biological effects.

Modern proteomic techniques, such as affinity-based protein profiling and thermal shift assays, will be invaluable in this endeavor. frontiersin.orgdrughunter.com By identifying the proteins that directly bind to this compound, researchers can begin to map the signaling pathways and cellular processes that are affected. For example, a related compound, 4-(Bromoacetyl)phenoxyacetic acid, has been identified as a protein tyrosine phosphatase (PTP) inhibitor. medchemexpress.com It is plausible that this compound could also target PTPs or other enzyme classes through either covalent or non-covalent interactions. Unraveling these mechanistic details is a prerequisite for understanding the compound's therapeutic potential and for the rational design of second-generation analogs with improved target specificity.

Integration of Computational Chemistry and Experimental Research for Predictive Modeling of this compound Interactions

The integration of computational chemistry with experimental research offers a powerful synergy for accelerating the study of this compound. researchgate.net Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict the binding modes of this compound with potential protein targets. These in silico approaches can help to prioritize experimental studies and provide a structural basis for interpreting SAR data.

For example, computational models can be built to screen virtual libraries of this compound analogs against the three-dimensional structures of known drug targets. researchgate.net This can help to identify promising candidates for synthesis and biological evaluation. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical features of the analogs with their observed biological activities. researchgate.net This iterative cycle of computational prediction and experimental validation will be instrumental in guiding the optimization of this compound-based compounds for specific biomedical applications.

Q & A

Q. What are the recommended safety protocols for handling 4-(Oxoacetyl)phenoxyacetic acid in laboratory settings?

Methodological Answer: this compound poses acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) risks . Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves before use and avoid skin contact .

- Ventilation: Use fume hoods to minimize inhalation of dust or aerosols .

- Spill Management: Collect spills with non-sparking tools and dispose of in sealed containers to prevent environmental contamination .

- First Aid: For eye exposure, rinse with water for ≥15 minutes; for ingestion, do not induce vomiting and seek immediate medical attention .

Q. What analytical techniques are suitable for characterizing this compound purity and structural integrity?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Calibrate with reference standards to quantify impurities .

- Spectroscopy: Confirm structural integrity via FT-IR (ketone C=O stretch at ~1700 cm⁻¹) and ¹H NMR (phenoxy protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry: High-resolution ESI-MS can verify molecular mass (e.g., [M+H]+ for C₁₀H₉O₅ at 209.0453 Da) .

Advanced Research Questions

Q. How does this compound interact with ubiquitin carboxyl-terminal hydrolases (UCHs), and what methodologies elucidate this mechanism?

Methodological Answer: The compound’s glyoxal group forms a covalent bond with arginine residues in UCHs, inhibiting enzyme activity . Key approaches include:

- Covalent Binding Assays: Incubate UCH-L1 with this compound and monitor adduct formation via SDS-PAGE or LC-MS .

- Enzyme Kinetics: Measure Km and Vmax shifts using fluorogenic substrates (e.g., Ub-AMC) to quantify inhibition potency .

- Crystallography: Resolve X-ray structures of enzyme-inhibitor complexes to identify binding motifs .

Q. What experimental designs effectively assess the environmental persistence of phenoxyacetic acid derivatives, and how are data contradictions resolved?

Methodological Answer:

- Degradation Studies: Use soil microcosms spiked with this compound and monitor degradation via LC-MS/MS. Compare half-lives under aerobic vs. anaerobic conditions .

- Statistical Analysis: Apply ANOVA to evaluate treatment effects (e.g., herbicide drift on rice growth) and resolve contradictions using post-hoc tests (e.g., Newman-Keuls at p < 0.05) .

- Metabolite Tracking: Identify intermediates (e.g., phenoxyacetic acid) via GC-MS to map degradation pathways .

Q. How can researchers optimize synthetic routes for this compound to enhance yield and scalability?

Methodological Answer:

- Route Selection: Condense 4-hydroxyphenoxyacetic acid with oxalyl chloride in anhydrous DMF to introduce the oxoacetyl group .

- Yield Optimization: Use a 1:1.2 molar ratio of starting materials and maintain reaction temperatures at 0–5°C to minimize side reactions .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.